molecular formula C13H18N2O3 B2751967 3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 2097927-56-3

3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2751967
CAS No.: 2097927-56-3
M. Wt: 250.298
InChI Key: QZENDFAVVXWDMQ-UHFFFAOYSA-N
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Description

3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a piperidine ring with a methoxy group and a dihydropyridinone moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Dihydropyridinone Moiety: This step involves the cyclization of a suitable precursor, often through a condensation reaction with a carbonyl compound.

    Coupling Reactions: The final step involves coupling the piperidine and dihydropyridinone units, typically using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridinone moiety, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules. It can also be used in the design of new drugs with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound may be investigated for its potential pharmacological properties, including its ability to interact with specific biological targets such as enzymes or receptors. Its structural features make it a candidate for the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: can be compared with other piperidine derivatives and dihydropyridinone compounds.

    N-Methylpiperidine: Similar in structure but lacks the dihydropyridinone moiety.

    1-Methyl-2-pyrrolidinone: Similar in having a lactam structure but differs in the ring size and substitution pattern.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(3-methoxypiperidine-1-carbonyl)-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-14-7-4-6-11(12(14)16)13(17)15-8-3-5-10(9-15)18-2/h4,6-7,10H,3,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZENDFAVVXWDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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